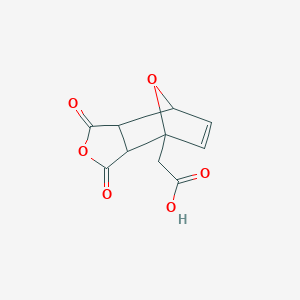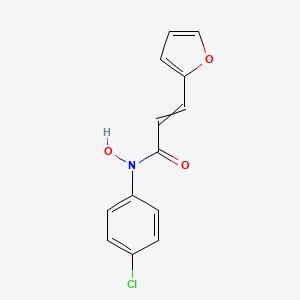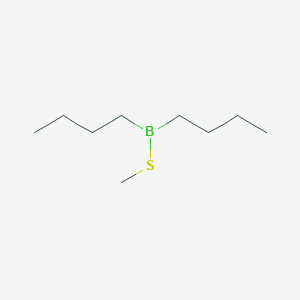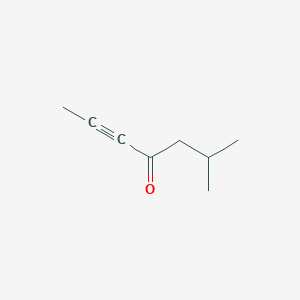![molecular formula C10H14 B14718013 5-Ethenylbicyclo[2.2.2]oct-2-ene CAS No. 21145-78-8](/img/structure/B14718013.png)
5-Ethenylbicyclo[2.2.2]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenylbicyclo[2.2.2]oct-2-ene: is a bicyclic compound characterized by a rigid and strain-free structure. It is a derivative of bicyclo[2.2.2]octene, which is known for its stability and presence in various natural products and biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylbicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and ring-closing metathesis is employed to introduce the ethenyl group . The reaction conditions for these steps include the use of appropriate dienes and dienophiles, as well as catalysts such as Grubbs’ catalyst for the metathesis step.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenylbicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Compounds with different functional groups replacing the ethenyl group.
Scientific Research Applications
Chemistry: 5-Ethenylbicyclo[2.2.2]oct-2-ene is used as a building block in organic synthesis. Its rigid structure makes it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: Its derivatives have been studied for their biological activities, including anti-cancer and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique structure imparts desirable properties to the resulting materials .
Mechanism of Action
The mechanism of action of 5-Ethenylbicyclo[2.2.2]oct-2-ene and its derivatives involves interactions with specific molecular targets. For example, some derivatives inhibit enzymes such as topoisomerase II, leading to anti-cancer effects by promoting DNA interstrand cross-linking . The compound’s rigid structure allows it to fit into enzyme active sites, thereby modulating their activity.
Comparison with Similar Compounds
Bicyclo[2.2.2]oct-2-ene: The parent compound without the ethenyl group.
Norbornene: Another bicyclic compound with similar structural features.
Bicyclo[2.2.1]hept-2-ene: A related compound with a different ring system.
Uniqueness: 5-Ethenylbicyclo[2.2.2]oct-2-ene is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
CAS No. |
21145-78-8 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
5-ethenylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h2-3,5,8-10H,1,4,6-7H2 |
InChI Key |
OVAIKAHGQOHGBD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC2CCC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)

![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)









